REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([C:24]#[CH:25])([CH3:23])([CH3:22])[CH3:21].Cl[C:27]1[C:32]([C:33]#[N:34])=[CH:31][CH:30]=[C:29]([C:35]([CH3:38])([CH3:37])[CH3:36])[N:28]=1>CN(C=O)C.C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[C:35]([C:29]1[CH:30]=[CH:31][C:32]([C:33]#[N:34])=[C:27]([C:25]#[C:24][C:20]([CH3:23])([CH3:22])[CH3:21])[N:28]=1)([CH3:38])([CH3:37])[CH3:36] |f:5.6.7|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
155.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C#C
|
Name
|
|
Quantity
|
194.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C#N)C(C)(C)C
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
copper(I) iodide
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 65° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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FILTRATION
|
Details
|
the precipitated triethylammonium hydrochloride is filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with 300 ml of DMF
|
Type
|
WASH
|
Details
|
the solution is washed five times with 500 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the ethyl acetate in vacuo
|
Type
|
CUSTOM
|
Details
|
the black oily residue is subjected to bulb-tube
|
Type
|
DISTILLATION
|
Details
|
distillation (p about 10−2 mbar, T=120-140° C.)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C#CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |